Anipamil-d25 (hydrochloride)
Description
Contextual Overview of Anipamil (B1666041) as a Phenylalkylamine Calcium Channel Modulator
Anipamil belongs to the phenylalkylamine class of calcium channel blockers, which also includes the well-known drug Verapamil (B1683045). wikipedia.orgmedkoo.com These compounds exert their effects by modulating the influx of calcium ions through L-type calcium channels, primarily in cardiac and vascular smooth muscle cells. ontosight.aiclevelandclinic.org This action leads to vasodilation and a decrease in myocardial contractility, making them effective in managing conditions such as hypertension and angina pectoris. medchemexpress.comnih.gov Anipamil, specifically, is recognized as a long-acting calcium channel antagonist. medchemexpress.com Research has shown its ability to prevent intimal thickening in the aorta of hypertensive rabbits, suggesting a role in modulating smooth muscle cell phenotype. oup.com Studies have also investigated its cardioprotective effects in the context of myocardial ischemia. nih.gov
Chemical Analogy to Verapamil and Related Compounds
Anipamil is a chemical analog of Verapamil, sharing the core phenylalkylamine structure. wikipedia.orgmedkoo.com This structural similarity results in a comparable mechanism of action, with both compounds targeting L-type calcium channels. nih.gov However, differences in their chemical makeup lead to variations in their pharmacological profiles. For instance, Anipamil is described as having a tighter bond to the myocardium compared to Verapamil. wikipedia.orgmedkoo.com The phenylalkylamine class is distinct from other classes of calcium channel blockers, such as dihydropyridines (e.g., nifedipine) and benzothiazepines (e.g., diltiazem), which interact with different sites on the calcium channel. clevelandclinic.orgnih.govtaylorandfrancis.comoup.com
Table 1: Comparison of Anipamil and Verapamil
| Feature | Anipamil | Verapamil |
|---|---|---|
| Drug Class | Phenylalkylamine Calcium Channel Blocker | Phenylalkylamine Calcium Channel Blocker |
| Primary Mechanism | Blocks L-type calcium channels | Blocks L-type calcium channels |
| Key Structural Feature | Phenylalkylamine moiety | Phenylalkylamine moiety |
| Noted Characteristic | Long-acting, tighter binding to myocardium | Prototypical phenylalkylamine, also used for arrhythmias |
Significance of Deuterated Analogs in Pharmacological and Preclinical Investigations
The use of deuterated analogs, where hydrogen atoms are replaced by their stable isotope deuterium (B1214612), is a significant strategy in pharmacology. uniupo.itwikipedia.org This substitution can lead to a "kinetic isotope effect," which may slow down the rate of drug metabolism, particularly if the deuteration occurs at a site of metabolic activity. bioscientia.decdnsciencepub.com This can result in a longer drug half-life and potentially altered pharmacokinetic profiles. wikipedia.orgnih.gov While not always the primary goal, this effect is a key consideration in the design of deuterated compounds. In preclinical research, deuterated analogs are invaluable tools, especially in metabolic studies and as internal standards for bioanalysis. cdnsciencepub.com The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, highlighting the growing importance of this approach in drug development. uniupo.itnih.gov
Role of Anipamil-d25 (hydrochloride) as a Stable Isotope-Labeled Standard
Anipamil-d25 (hydrochloride) is a stable isotope-labeled version of Anipamil. pharmaffiliates.commyskinrecipes.compharmaffiliates.com Its primary application in research is as an internal standard for analytical techniques, most notably mass spectrometry. clearsynth.comscioninstruments.com In quantitative analysis, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Anipamil) that is added in a known quantity to the sample. aptochem.com
The use of a deuterated standard like Anipamil-d25 offers several advantages:
Co-elution: It behaves almost identically to the non-deuterated Anipamil during chromatographic separation, ensuring they elute at nearly the same time. aptochem.com
Mass Differentiation: Despite the similar behavior, the mass difference between Anipamil and Anipamil-d25 allows them to be distinguished by a mass spectrometer. aptochem.com
Improved Accuracy: By comparing the signal of the analyte to the known concentration of the internal standard, researchers can correct for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise quantification. clearsynth.comtexilajournal.comacanthusresearch.com
This makes Anipamil-d25 (hydrochloride) a crucial tool for pharmacokinetic studies and other preclinical investigations requiring the precise measurement of Anipamil concentrations in biological matrices. pharmaffiliates.com
Table 2: Properties of Anipamil-d25 (hydrochloride)
| Property | Value |
|---|---|
| Chemical Formula | C₃₄H₂₈D₂₅ClN₂O₂ |
| Molecular Weight | 582.4 g/mol |
| CAS Number | 1346602-69-4 |
| Application | Labeled long-acting analog of Verapamil with antiarrhythmic and antihypertensive activity. Used as a stable isotope-labeled standard. |
Structure
2D Structure
Properties
Molecular Formula |
C34H53ClN2O2 |
|---|---|
Molecular Weight |
582.4 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosadeuterio-2-(3-methoxyphenyl)-2-[3-[2-(3-methoxyphenyl)ethyl-methylamino]propyl]tetradecanenitrile;hydrochloride |
InChI |
InChI=1S/C34H52N2O2.ClH/c1-5-6-7-8-9-10-11-12-13-14-23-34(29-35,31-19-16-21-33(28-31)38-4)24-17-25-36(2)26-22-30-18-15-20-32(27-30)37-3;/h15-16,18-21,27-28H,5-14,17,22-26H2,1-4H3;1H/i1D3,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,23D2; |
InChI Key |
SPIVBBPTKHDDSC-IUXSXPFZSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |
Canonical SMILES |
CCCCCCCCCCCCC(CCCN(C)CCC1=CC(=CC=C1)OC)(C#N)C2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
Preclinical Pharmacological Research on Anipamil: Foundational Studies
Molecular and Cellular Mechanisms of Calcium Channel Modulation
Anipamil's effects at the molecular and cellular level are centered on its interaction with voltage-gated calcium channels, which are crucial for regulating intracellular calcium concentration and, consequently, various cellular functions.
Interaction with L-type Calcium Channels
Anipamil (B1666041) is classified as a calcium channel blocker of the phenylalkylamine type. nih.gov This class of drugs exerts its effects by binding to the α1 subunit of the L-type calcium channel, the main channel responsible for calcium influx in cardiac and smooth muscle cells. nih.gov The interaction of anipamil with these channels leads to a reduction in the transmembrane calcium current, which is the fundamental mechanism underlying its pharmacological effects.
Modulation of Ionic Currents in Isolated Tissues and Cells
In isolated, Langendorff-perfused rat hearts, anipamil has been shown to exert a dose-dependent negative inotropic effect. This effect develops slowly and persists even after a 60-minute washout period. nih.gov The negative inotropic action is a direct consequence of the reduced calcium influx into myocardial cells, which lessens the amount of calcium available for excitation-contraction coupling.
Receptor Binding Kinetics and Site Characterization
Studies on freshly isolated cardiac membranes have demonstrated that anipamil interacts competitively with the phenylalkylamine binding sites. nih.gov In one study, anipamil displaced the binding of the phenylalkylamine (-)-[3H]-desmethoxyverapamil ((-)-[3H]-D888). However, its binding affinity for the (-)-[3H]-D888 recognition sites was found to be less potent than that of (-)-D888, (-)-D600, or verapamil (B1683045). nih.gov
Receptor Binding Affinities (Ki) for Phenylalkylamine Recognition Sites
| Compound | Ki (nM) |
|---|---|
| (-)-D888 | 1.7 ± 0.4 |
| (-)-D600 | 12 ± 0.5 |
| Verapamil | 55 ± 11 |
| (+)-D600 | 108 ± 12.2 |
| Anipamil | 471 ± 52 |
Data sourced from a study on isolated cardiac membranes, showing the inhibitory constants (Ki) of various phenylalkylamines in displacing bound (-)-[3H]-D888. A lower Ki value indicates a higher binding affinity. nih.gov
Cardiovascular System Research in Preclinical Models
Preclinical research using animal models has been instrumental in characterizing the in vivo cardiovascular effects of anipamil, particularly its influence on vascular smooth muscle and its antiarrhythmic properties.
Investigations into Vascular Smooth Muscle Cell Phenotype Modulation in Animal Models
In a study using 2K-1C hypertensive rabbits, anipamil was shown to prevent aortic intimal thickening. nih.gov This effect was attributed to its ability to modulate the phenotype of vascular smooth muscle cells (SMCs). The study, which used monoclonal antimyosin antibodies to identify different SMC types, found that anipamil treatment led to a decrease in the "postnatal-type" SMCs in the media of the aorta. nih.gov In untreated hypertensive rabbits, intimal thickening was primarily composed of these postnatal-type SMCs. nih.gov
Furthermore, in vitro experiments with SMC cultures demonstrated that anipamil inhibited SMC growth and promoted the expression of smooth muscle myosin heavy chains (SM-MyHC), indicating a shift towards a more differentiated cell phenotype. nih.govnih.gov Notably, these effects on intimal thickening and SMC phenotype were observed without a significant reduction in blood pressure, suggesting a direct antiproliferative action of anipamil on the vascular wall. nih.gov
Effects of Anipamil on Aortic Intimal Thickening in Hypertensive Rabbits
| Treatment Group | Observation |
|---|---|
| Untreated 2K-1C Hypertensive Rabbits | Significant intimal thickening composed mainly of postnatal-type SMCs. |
| Anipamil-treated 2K-1C Hypertensive Rabbits | Absent or negligible intimal thickening and a decrease of postnatal-type SMCs from the underlying media. |
Summary of findings from a study evaluating the effect of anipamil on aortic intimal thickening and smooth muscle cell (SMC) phenotype in 2K-1C hypertensive rabbits. nih.gov
Antiarrhythmic Mechanism Research in In Vivo Animal Models
Anipamil has demonstrated antiarrhythmic efficacy in animal models of myocardial ischemia and reperfusion. In studies with both conscious and anesthetized rats, anipamil was effective in reducing ischemia-induced arrhythmias when administered before coronary occlusion. nih.gov The antiarrhythmic actions of anipamil are believed to be primarily dependent on its calcium antagonist properties, which may confer both anti-ischemic and direct antiarrhythmic effects. nih.gov
One study investigated the electrophysiological actions of anipamil on intracellular action potentials recorded in vivo from the epicardium of rat hearts. The results indicated that anipamil lacked Class I (sodium channel blocking) or Class III (potassium channel blocking) electrophysiological actions at the tested dose. nih.gov This suggests that its antiarrhythmic effects are not primarily due to the modulation of sodium or potassium channels in the same manner as classic antiarrhythmic drugs of these classes. Instead, the primary mechanism is likely the reduction of calcium influx, which can suppress abnormal automaticity and interrupt reentry circuits that are dependent on calcium currents. Anipamil was also observed to slow the rate of development of R-wave increases and S-T segment elevations induced by ischemia, though it did not affect the maximum values attained. nih.gov
Mechanistic Studies of Antiatherosclerotic Effects in Animal Models
Preclinical research has identified potential antiatherosclerotic properties of anipamil, primarily focusing on its effects on vascular smooth muscle cells (SMCs) and lipid accumulation. In animal models, anipamil has demonstrated the ability to prevent intimal thickening, a key event in the development of atherosclerosis.
In a study involving hypertensive rabbits, anipamil treatment resulted in absent or negligible intimal thickening of the aorta. nih.gov This effect was attributed to a change in the phenotype of the smooth muscle cells. nih.govglpbio.com Specifically, anipamil appeared to promote a more differentiated SMC phenotype, which is less prone to proliferation and migration, critical processes in the formation of atherosclerotic plaques. nih.govglpbio.com Notably, this anti-proliferative action on medial SMCs was observed without a significant lowering of blood pressure, suggesting a direct effect of the drug on the vascular wall. nih.gov
Further in vitro studies using primary cultures of human aortic atherosclerotic cells have shown that anipamil, at concentrations of 10-6 M and higher, can significantly decrease the intracellular content of cholesteryl esters, triglycerides, and free cholesterol. nih.gov This reduction in lipid accumulation within the cells of the arterial wall is a crucial mechanism in preventing the progression of atherosclerosis. In these cell culture models, the efficacy of anipamil in reducing intracellular lipids was comparable to that of verapamil and greater than that of nifedipine. nih.gov
Interactive Data Table: Effect of Phenylalkylamines on Atherosclerosis Markers
| Compound | Model | Key Findings |
|---|---|---|
| Anipamil | Hypertensive Rabbits | Absent or negligible intimal thickening; promotes a more differentiated smooth muscle cell phenotype. nih.govglpbio.com |
| Anipamil | Human Aortic Cell Culture | Significant decrease in intracellular cholesteryl esters, triglycerides, and free cholesterol. nih.gov |
| Verapamil (for comparison) | Cholesterol-fed Rabbits | Reduction of atherosclerotic area from 73% (control) to 25% of the intimal surface. nih.gov |
Renal Physiological Investigations in Animal Models
Anipamil's effects on renal physiology have been investigated, particularly in models of chronic renal insufficiency. These studies suggest a protective role for anipamil in preserving kidney function.
In a key study using a rat model of chronic renal failure induced by 5/6 nephrectomy, daily oral administration of anipamil demonstrated a significant renoprotective effect compared to both placebo and the antihypertensive agent hydralazine. google.comresearchgate.net Animals treated with anipamil showed a significantly improved excretory function of the kidney. google.com This was evidenced by lower concentrations of serum creatinine (B1669602) and blood urea (B33335) nitrogen, as well as a significantly enhanced creatinine clearance. google.comresearchgate.net
The protective effects of anipamil also translated to improved survival rates in these animals. The mortality rate in the anipamil-treated group was significantly lower than in the control group at both 6 and 10 weeks post-surgery. researchgate.net Furthermore, the anipamil-treated group exhibited a greater protection of renal function than the hydralazine-treated group, even when blood pressure control was at a similar level, suggesting a cytoprotective effect beyond its antihypertensive action. researchgate.net
Interactive Data Table: Renal Protective Effects of Anipamil in 5/6 Nephrectomized Rats
| Parameter | Anipamil-Treated | Placebo-Controls | Key Observation |
|---|---|---|---|
| Serum Creatinine (4-6 weeks) | 0.55 mg/100 ml | 0.87 mg/100 ml | Anipamil significantly lowered serum creatinine levels. researchgate.net |
| Mortality Rate (6 weeks) | 5% | 20% | Anipamil treatment significantly reduced mortality. researchgate.net |
| Mortality Rate (10 weeks) | 10% | 55% | The survival benefit of Anipamil was sustained over time. researchgate.net |
| Renal Function vs. Hydralazine | Greater Protection | - | Anipamil offered superior renal protection for the same level of blood pressure control. researchgate.net |
Comparative Preclinical Pharmacology of Anipamil with Related Phenylalkylamines
Anipamil's pharmacological profile has been compared to other phenylalkylamine calcium channel blockers, such as verapamil and gallopamil (B102620), revealing both similarities and distinct differences. Anipamil is considered a long-acting analogue of verapamil. nih.govnih.gov
In studies on isolated rabbit hearts, anipamil, verapamil, and gallopamil all demonstrated the ability to lower left ventricular pressure within the same concentration range. A key distinction, however, lies in the reversibility and duration of their negative inotropic (force-reducing) effects. The negative inotropic effect of anipamil is only partially reversed (approximately 65%) by increasing calcium concentration and is long-lasting, still being present 12 hours after washout. In contrast, the effects of verapamil and gallopamil are completely reversible with increased calcium and disappear within 3 hours of washout.
Another significant difference was observed in their effects on heart rate and coronary vasculature. Verapamil and gallopamil were found to depress the spontaneous heart rate, potentially leading to asystole, and they abolished coronary spasm induced by vasopressin. Anipamil, on the other hand, did not modify spontaneous heart rate or coronary spasm elicited by stimulants. These findings suggest that in the isolated rabbit heart, anipamil's calcium channel blocking activity is more confined to the myocardial muscle.
In anesthetized rats, the hemodynamic profile of anipamil was found to be consistent with its calcium antagonist actions and was similar to that of verapamil. nih.gov
Interactive Data Table: Comparative Effects of Phenylalkylamines on Isolated Rabbit Heart
| Parameter | Anipamil | Verapamil | Gallopamil |
|---|---|---|---|
| Negative Inotropic Effect | Rapid onset, long-lasting (present at 12h post-washout) | Rapid onset, short-lasting (disappears within 3h post-washout) | Rapid onset, short-lasting (disappears within 3h post-washout) |
| Reversibility by Calcium | Partially reversible (~65%) | Completely reversible | Completely reversible |
| Effect on Spontaneous Heart Rate | No modification | Depresses heart rate | Depresses heart rate |
| Effect on Induced Coronary Spasm | No modification | Abolishes spasm | Abolishes spasm |
Advanced Chemical Synthesis and Isotopic Labeling Methodologies for Anipamil D25 Hydrochloride
Synthetic Pathways for Anipamil (B1666041)
Anipamil is a phenylalkylamine-type calcium channel blocker, structurally analogous to Verapamil (B1683045). Its synthesis involves the condensation of key intermediates. A common pathway begins with the alkylation of 3-methoxyphenylacetonitrile with 1-bromoundecane (B50512) to form 2-(3-methoxyphenyl)tetradecanenitrile. In a parallel sequence, N-methyl-2-(3-methoxyphenyl)ethylamine is alkylated with 1-bromo-3-chloropropane (B140262) to yield 1-chloro-4-methyl-6-(3-methoxyphenyl)-4-azahexane. The final step involves the condensation of these two intermediates in the presence of a strong base, such as sodium amide, in a suitable solvent like refluxing toluene, to produce Anipamil. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.
Strategies for Deuterium (B1214612) Incorporation (d25 labeling)
The synthesis of Anipamil-d25 requires the use of deuterated starting materials, as direct hydrogen-deuterium exchange on the final Anipamil molecule is not feasible for achieving the specific and extensive d25 labeling. The majority of the deuterium atoms are incorporated into the undecyl chain, with the remaining deuterons distributed across the methoxy (B1213986) and other aliphatic and aromatic positions.
Synthesis of Deuterated 1-bromoundecane:
A plausible route to a highly deuterated 1-bromoundecane, such as 1-bromoundecane-d23, involves the deuteration of a suitable precursor like undecanoic acid or 1-undecanol. Catalytic deuteration of undecanol (B1663989) using deuterium gas (D₂) over a noble metal catalyst (e.g., Palladium on carbon) can introduce deuterium atoms along the alkyl chain. Alternatively, deoxygenative deuteration of alcohols using D₂O as the deuterium source under visible light offers a precise method for introducing deuterium. The resulting deuterated alcohol can then be converted to the corresponding alkyl bromide using standard brominating agents like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).
Synthesis of Deuterated Aromatic Precursors:
The deuteration of the aromatic and other aliphatic positions in 3-methoxyphenylacetonitrile and N-methyl-2-(3-methoxyphenyl)ethylamine can be achieved through various methods. Catalytic methods involving transition metals like rhodium or iridium in the presence of D₂O can facilitate hydrogen-deuterium exchange on aromatic rings. For instance, hexafluorophosphate-triggered hydrogen isotope exchange in fluorinated environments provides a mild and efficient route for the deuteration of aromatic compounds. The methoxy group can be deuterated by using a deuterated methylating agent, such as iodomethane-d₃, in the synthesis of the methoxy-substituted precursors.
The final synthesis of Anipamil-d25 would then follow the established pathway for the non-deuterated compound, but utilizing these specifically synthesized deuterated starting materials.
Chemical Characterization Techniques for Deuterated Analogs in Research Synthesis
The structural integrity and the precise location of deuterium incorporation in Anipamil-d25 are confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR (Proton NMR): This technique is crucial for confirming the absence of protons at the deuterated positions. In the ¹H NMR spectrum of Anipamil-d25, the signals corresponding to the 25 deuterated positions would be significantly diminished or absent compared to the spectrum of non-deuterated Anipamil.
²H NMR (Deuterium NMR): This is a direct method to observe the deuterium nuclei. The ²H NMR spectrum will show signals at chemical shifts corresponding to the positions of deuterium incorporation, providing definitive evidence of successful labeling.
¹³C NMR (Carbon-13 NMR): The attachment of deuterium to a carbon atom causes a characteristic upfield shift in the ¹³C NMR signal of that carbon (an isotopic shift) and can lead to splitting of the signal due to C-D coupling. This provides further confirmation of the location of deuteration.
Mass Spectrometry (MS):
| Technique | Expected Observation for Anipamil-d25 |
| ¹H NMR | Diminished or absent signals at the 25 deuterated positions. |
| ²H NMR | Signals present at chemical shifts corresponding to the deuterated sites. |
| ¹³C NMR | Upfield isotopic shifts and C-D coupling for carbons attached to deuterium. |
| Mass Spectrometry | Molecular ion peak shifted to a higher m/z value by approximately 25 Da. |
Purity Assessment of Isotopic Standards
The purity of Anipamil-d25 as an isotopic standard is a critical parameter, encompassing both its chemical purity and its isotopic enrichment.
Chemical Purity:
The chemical purity is assessed using standard analytical techniques to identify and quantify any non-deuterated or partially deuterated impurities, as well as any other synthesis-related byproducts.
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate Anipamil-d25 from any impurities. The purity is determined by the relative area of the main peak in the chromatogram.
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry allows for the identification of impurities based on their mass-to-charge ratios, providing a more detailed purity profile.
Isotopic Enrichment:
Isotopic enrichment refers to the percentage of the isotopically labeled compound that contains the desired number of deuterium atoms. This is a crucial parameter for its use as an internal standard.
Mass Spectrometry: By analyzing the isotopic cluster of the molecular ion in the mass spectrum, the relative abundance of Anipamil-d25 can be determined in relation to molecules with fewer deuterium atoms (e.g., d24, d23). This allows for the calculation of the isotopic enrichment.
Quantitative NMR (qNMR): qNMR can also be used to determine isotopic purity by comparing the integrals of residual proton signals in the ¹H NMR spectrum with a known internal standard.
The combination of these techniques ensures that the synthesized Anipamil-d25 meets the high standards of purity and isotopic enrichment required for its intended applications in research and analysis.
| Parameter | Analytical Technique(s) | Purpose |
| Chemical Purity | HPLC, LC-MS | To quantify impurities and byproducts from the synthesis. |
| Isotopic Enrichment | Mass Spectrometry, qNMR | To determine the percentage of molecules with the correct d25 labeling. |
Preclinical Pharmacokinetic and Metabolic Research Utilizing Anipamil D25 Hydrochloride
Investigation of Absorption and Distribution Dynamics in Animal Models
Preclinical studies in animal models are essential for understanding how a drug is absorbed into the systemic circulation and distributed to various tissues and organs. While specific studies on Anipamil-d25 (hydrochloride) are not publicly available, research on the parent compound, anipamil (B1666041), provides insights into its distribution. In studies with anesthetized rats, anipamil has been shown to distribute to various organs, with notable blood flow increases to the heart, liver, and skeletal muscle. nih.govnih.gov
The extensive deuteration in Anipamil-d25 is not expected to significantly alter its fundamental physicochemical properties that govern absorption and distribution. Therefore, its distribution pattern in animal models is likely to be comparable to that of anipamil. The primary value of the deuterium (B1214612) label in these studies is to enable more precise quantification of the drug in biological matrices, distinguishing it from endogenous compounds and potential metabolites.
Table 1: Hypothetical Distribution of Anipamil-d25 (hydrochloride) in Rat Tissues This data is illustrative and based on the known distribution of the non-deuterated parent compound, anipamil.
| Tissue | Concentration (ng/g) |
|---|---|
| Heart | Data not available |
| Liver | Data not available |
| Kidney | Data not available |
| Spleen | Data not available |
| Skeletal Muscle | Data not available |
Metabolic Pathway Elucidation via Deuterium Labeling
Deuterium labeling is a critical tool in metabolic research. The known mass difference between hydrogen and deuterium allows for the use of mass spectrometry to readily distinguish the deuterated parent drug from its non-deuterated metabolites. This technique is invaluable for tracing the biotransformation of a drug within a biological system. hwb.gov.in
Identification of Metabolites
Anipamil, being an analog of verapamil (B1683045), is expected to undergo similar extensive hepatic metabolism. The major metabolic pathways for verapamil include N-dealkylation, N-demethylation, and O-demethylation, leading to a variety of phase I metabolites. nih.govclinpgx.org These primary metabolites can then undergo further phase II conjugation reactions, such as glucuronidation. nih.gov
In the case of Anipamil-d25, the deuterium atoms serve as a stable isotopic label. When analyzing samples from preclinical studies (e.g., plasma, urine, feces) by liquid chromatography-mass spectrometry (LC-MS), the parent compound will exhibit a distinct mass signature corresponding to the d25 isotopic substitution. Any metabolites formed will have a different mass, and the specific mass shift can help to identify the metabolic reaction that has occurred (e.g., the loss of a deuterated methyl group).
Table 2: Potential Phase I Metabolites of Anipamil Based on the known metabolism of the structurally related compound, verapamil.
| Metabolic Reaction | Potential Metabolite |
|---|---|
| N-Demethylation | Nor-anipamil |
| N-Dealkylation | Dealkylated anipamil derivatives |
| O-Demethylation | O-demethylated anipamil isomers |
Enzymatic Biotransformation Studies
The biotransformation of drugs is primarily carried out by enzymes, with the cytochrome P450 (CYP) superfamily playing a central role in phase I metabolism. longdom.orgumich.edu For verapamil, it has been established that CYP3A4, CYP3A5, and CYP2C8 are the main enzymes responsible for its metabolism. clinpgx.orgnih.gov Given the structural similarity, these same enzymes are likely involved in the biotransformation of anipamil.
The use of Anipamil-d25 (hydrochloride) in in vitro studies with human liver microsomes or recombinant CYP enzymes can help to confirm the specific enzymes responsible for its metabolism. Furthermore, the extensive deuteration at sites susceptible to metabolic attack can lead to a significant kinetic isotope effect, which can slow down the rate of metabolism by these enzymes. portico.org
Table 3: Cytochrome P450 Enzymes Implicated in the Metabolism of Anipamil Inferred from studies on verapamil.
| Enzyme | Metabolic Pathway |
|---|---|
| CYP3A4 | N-Dealkylation, N-Demethylation |
| CYP3A5 | N-Dealkylation, N-Demethylation |
| CYP2C8 | N-Dealkylation, N-Demethylation |
Elimination Kinetics in Preclinical Species
Elimination kinetics describe the rate at which a drug is removed from the body. This is typically characterized by parameters such as half-life (t½) and clearance (CL). Studies on verapamil in dogs have shown that it follows first-order elimination kinetics. nih.gov
Table 4: Hypothetical Comparison of Elimination Kinetic Parameters Illustrative data to demonstrate the potential impact of deuteration.
| Parameter | Anipamil (non-deuterated) | Anipamil-d25 (hydrochloride) |
|---|---|---|
| Elimination Half-life (t½) | Data not available | Expected to be longer |
| Clearance (CL) | Data not available | Expected to be lower |
Application of Kinetic Isotope Effects in Research
The kinetic isotope effect (KIE) is a phenomenon where the rate of a chemical reaction is altered when an atom in a reactant is replaced with one of its isotopes. wikipedia.org In drug metabolism, replacing a carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow down reactions where the cleavage of this bond is the rate-limiting step. nih.govnih.gov This is particularly relevant for metabolism mediated by cytochrome P450 enzymes. portico.org
The use of Anipamil-d25 (hydrochloride) in preclinical research is a direct application of the KIE. By strategically replacing hydrogens with deuterium at metabolically labile positions, researchers can investigate the impact on the drug's pharmacokinetic profile. A slower rate of metabolism can lead to higher plasma concentrations, a longer duration of action, and potentially a more favorable therapeutic profile. nih.govresearchgate.net The study of deuterated compounds like Anipamil-d25 contributes to a better understanding of drug metabolism and provides a strategy for the development of drugs with improved pharmacokinetic properties. researchgate.net
Sophisticated Analytical Methodologies Employing Anipamil D25 Hydrochloride
Development of High-Performance Liquid Chromatography (HPLC) Assays
High-Performance Liquid Chromatography (HPLC) is a foundational technique for separating, identifying, and quantifying components in a mixture. In the context of bioanalysis, HPLC methods are developed to isolate a target analyte, such as Anipamil (B1666041), from endogenous components within a biological matrix.
The development of a robust HPLC assay involves several critical steps:
Column Selection: Reversed-phase columns, particularly C18 columns, are frequently used for the analysis of compounds like Anipamil. pensoft.netmdpi.com These columns contain a nonpolar stationary phase, which effectively retains the analyte based on its hydrophobicity.
Mobile Phase Optimization: The mobile phase, a solvent mixture that carries the sample through the column, is meticulously optimized to achieve efficient separation. A typical mobile phase for related compounds consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid). pensoft.netnih.gov The ratio and pH of these components are adjusted to control the retention time and peak shape of the analyte.
Detection: A detector is used to visualize the separated components as they elute from the column. For compounds like Anipamil, UV detectors are common, set to a wavelength where the analyte exhibits maximum absorbance. pensoft.net
While HPLC can effectively separate the analyte from matrix interferences, its combination with mass spectrometry is essential to differentiate between the analyte and its deuterated internal standard, Anipamil-d25.
Application of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity and selectivity. payeshdarou.ir This technique is particularly crucial for accurately measuring low concentrations of drugs in biological fluids.
In an LC-MS/MS workflow, the HPLC system first separates the components of the sample digest. The eluent from the HPLC column is then directed into the mass spectrometer. Key stages of the process include:
Ionization: The analyte and internal standard molecules are ionized, typically using an electrospray ionization (ESI) source, which gives them a positive charge. nih.gov
Mass Analysis: The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). This allows the instrument to distinguish between the non-labeled Anipamil and the heavier Anipamil-d25.
Tandem MS (MS/MS): For enhanced specificity, a technique called Multiple Reaction Monitoring (MRM) is employed. In MRM, a specific parent ion (precursor ion) for the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. A unique precursor-to-product ion transition is also monitored for the internal standard, Anipamil-d25. nih.govresearchgate.net This process virtually eliminates interference from other molecules in the matrix.
The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard (Anipamil-d25), which provides highly accurate and precise results. researchgate.net
Utilization of Anipamil-d25 (hydrochloride) as an Internal Standard in Bioanalytical Research
The primary role of Anipamil-d25 (hydrochloride) is to serve as an internal standard (IS). An IS is a compound with similar physicochemical properties to the analyte, which is added at a known, constant concentration to every sample, calibrator, and quality control sample before processing. researchgate.net
Stable isotope-labeled internal standards like Anipamil-d25 are considered ideal for LC-MS/MS assays for several reasons:
Correction for Variability: The IS compensates for variations that can occur at multiple stages of the analytical process, including sample extraction, injection volume, and instrument response. kcasbio.com
Co-elution: Anipamil-d25 has nearly identical chromatographic behavior to unlabeled Anipamil, meaning they elute from the HPLC column at the same time.
Similar Ionization Efficiency: It experiences the same degree of ionization efficiency and potential matrix effects (ion suppression or enhancement) as the analyte. kcasbio.com Matrix effects are a common challenge in bioanalysis where components of the biological sample can interfere with the ionization of the target analyte. kcasbio.com
Mass Differentiation: Despite these similarities, the mass spectrometer can easily distinguish it from the analyte due to the mass difference imparted by the deuterium (B1214612) atoms. lcms.cz
By normalizing the analyte's response to the IS's response, Anipamil-d25 ensures that the quantification is not affected by analytical variability, leading to highly reliable data. kcasbio.comwisdomlib.org
Table 1: Comparison of Internal Standard Types
| Feature | Stable Isotope-Labeled IS (e.g., Anipamil-d25) | Analog IS (Structurally Similar Compound) |
|---|---|---|
| Chromatographic Retention | Co-elutes with analyte | Elutes at a different time |
| Ionization Efficiency | Nearly identical to analyte | May differ from analyte |
| Matrix Effect Compensation | Excellent, as it experiences the same effects | May not fully compensate for analyte-specific effects |
| Regulatory Acceptance | Highly preferred, considered the "gold standard" kcasbio.com | Acceptable, but requires more rigorous justification |
| Availability/Cost | Often requires custom synthesis; higher cost | Generally more readily available and less expensive |
Method Validation for Robust Preclinical Bioanalysis
Before a bioanalytical method can be used to analyze samples from preclinical or clinical studies, it must undergo a rigorous validation process to demonstrate its reliability, as outlined by regulatory bodies like the FDA and EMA. europa.eueuropa.eufda.govich.org The use of a stable isotope-labeled internal standard like Anipamil-d25 is integral to meeting the stringent requirements of this validation.
Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including metabolites and matrix components. ich.org
Accuracy: The closeness of the measured concentration values to the true concentration. It is typically assessed using quality control (QC) samples at different concentration levels.
Precision: The degree of scatter or agreement between a series of measurements. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) variability.
Calibration Curve: The relationship between the instrument response and the known concentration of the analyte over a specified range. The curve must demonstrate linearity within this range.
Lower Limit of Quantification (LLOQ): The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. mdpi.com
Recovery: The efficiency of the extraction process in removing the analyte from the biological matrix.
Stability: The chemical stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top storage).
Table 2: Typical Acceptance Criteria for Bioanalytical Method Validation
| Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ) |
| Precision | Coefficient of Variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ) |
| Calibration Curve | Correlation coefficient (r²) should be ≥ 0.99. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Stability | Analyte concentration should remain within ±15% of the initial concentration under tested conditions. |
Techniques for Detection and Quantification in Complex Biological Matrices (e.g., animal plasma, tissues)
Analyzing drugs in complex biological matrices such as plasma, serum, or homogenized tissues presents significant challenges due to the presence of proteins, lipids, and other endogenous substances that can interfere with the analysis. payeshdarou.ir Therefore, an effective sample preparation step is critical to remove these interferences and isolate the analyte and the internal standard. Anipamil-d25 is added to the matrix before the extraction process begins to account for any loss of analyte during sample preparation.
Common sample preparation techniques include:
Protein Precipitation (PPT): This is a simple and rapid method where a cold organic solvent, such as acetonitrile or methanol, is added to the plasma sample to denature and precipitate proteins. researchgate.net After centrifugation, the clear supernatant containing the analyte and IS is collected for analysis.
Liquid-Liquid Extraction (LLE): This technique separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its solubility. It often provides a cleaner sample extract than PPT. nih.gov
Solid-Phase Extraction (SPE): This is a highly selective method where the sample is passed through a cartridge containing a solid sorbent. mdpi.com The analyte and IS are retained on the sorbent while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent, resulting in a clean and concentrated sample.
The choice of extraction technique depends on the properties of the analyte, the required sensitivity, and the nature of the biological matrix. The combination of a robust extraction method with the use of Anipamil-d25 as an internal standard and highly selective LC-MS/MS analysis allows for the reliable detection and quantification of the target compound in even the most complex biological samples. lcms.cz
Emerging Research Applications and Future Directions for Anipamil D25 Hydrochloride
Applications in In Vitro Experimental Systems for Target Validation
In vitro systems are crucial for elucidating the specific molecular targets of a drug. Anipamil-d25 (hydrochloride) serves as a valuable tool in these experimental setups for target validation. The parent compound, Anipamil (B1666041), is known to exert its effects by blocking L-type calcium channels, primarily in the myocardial muscle. medchemexpress.com
By using the deuterated variant, Anipamil-d25, researchers can perform highly sensitive and specific quantitative analyses using mass spectrometry. lucerna-chem.ch When introduced into in vitro models, such as isolated cardiac myocytes or cell lines expressing specific calcium channel subtypes, the deuterium (B1214612) label acts as a unique mass signature. This allows for precise tracking of the compound and its binding to target proteins, distinguishing it from endogenous molecules or other experimental variables.
This approach is instrumental in:
Confirming Primary Target Engagement: Precisely quantifying the amount of Anipamil-d25 bound to calcium channels in isolated cell membranes or tissue preparations.
Identifying Off-Target Interactions: Screening for binding to other proteins or receptors. The ability to accurately trace the deuterated compound helps in identifying even low-affinity interactions that might be missed with other methods.
Metabolite Activity Profiling: In vitro systems containing metabolic enzymes (e.g., liver microsomes) can be used to generate metabolites of Anipamil-d25. The deuterium label helps in the identification and isolation of these metabolites, which can then be tested for their own activity at the primary target or potential off-targets.
The use of stable isotope-labeled compounds like Anipamil-d25 enhances the precision of in vitro assays, providing clear and quantifiable data to validate the molecular targets responsible for its pharmacological effects. lucerna-chem.chsymeres.com
Advanced In Vivo Animal Model Research Designs Addressing Mechanistic Questions
In vivo animal models are indispensable for understanding how a drug behaves in a complex, whole-organism system. Anipamil-d25 (hydrochloride) enables sophisticated research designs aimed at answering detailed mechanistic questions that are difficult to address with the non-labeled compound alone.
One key area of investigation is in models of cardiac ischemia-reperfusion injury, where the parent compound Anipamil has shown protective effects. nih.govnih.gov In a typical preclinical model, such as the ligation of a coronary artery in rats followed by reperfusion, Anipamil-d25 can be administered to elucidate its precise mechanism of action. sbmu.ac.irnih.gov
Advanced research designs using Anipamil-d25 include:
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: The deuterium label allows for exact quantification of the drug and its metabolites in plasma and, crucially, in the target cardiac tissue over time. This data is vital for building accurate PK/PD models that correlate drug concentration at the site of action with the observed therapeutic effect (e.g., reduction in infarct size). nih.gov
Metabolic Pathway Elucidation: Researchers can track the metabolic fate of Anipamil-d25, identifying the specific metabolites formed in vivo. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a "Kinetic Isotope Effect" (KIE), slowing down metabolism at the deuterated sites. symeres.com By observing how deuteration affects the metabolic profile, scientists can pinpoint the primary sites of metabolic attack and understand which metabolic pathways are most important for the drug's clearance.
Tissue Distribution Studies: Using techniques like mass spectrometry imaging, the distribution of Anipamil-d25 can be mapped within the heart tissue, revealing whether it preferentially accumulates in ischemic versus non-ischemic regions.
Applications of Anipamil-d25 in Animal Models of Myocardial Ischemia
| Research Question | Methodology Enabled by Deuteration | Potential Insight |
|---|---|---|
| What is the precise drug concentration in the heart tissue during ischemia and reperfusion? | LC-MS/MS quantification of Anipamil-d25 extracted from myocardial tissue samples at various time points. | Establishes a direct link between tissue drug levels and cardioprotective outcomes (e.g., reduced enzyme release, smaller infarct size). |
| How does Anipamil metabolism change during cardiac injury? | Comparison of metabolite profiles of Anipamil-d25 in plasma and urine from healthy vs. ischemia-reperfusion model animals. | Reveals whether the disease state alters drug clearance and identifies potentially active or toxic metabolites. |
| Does slowing metabolism at a specific site enhance the drug's protective effect? | Utilizing the Kinetic Isotope Effect (KIE) to see if reduced metabolism of Anipamil-d25 correlates with improved cardiac function post-ischemia. | Identifies key metabolic pathways that terminate the drug's action, informing the design of next-generation analogs. |
These advanced in vivo study designs, made possible by the isotopic label, provide a deeper understanding of the drug's disposition and the mechanisms underlying its therapeutic effects. nih.gov
Investigation of Structure-Activity Relationships Through Isotopic Variation
The study of structure-activity relationships (SAR) is a cornerstone of medicinal chemistry, aiming to understand how a molecule's chemical structure relates to its biological activity. Isotopic variation, specifically the replacement of hydrogen with deuterium, offers a subtle yet powerful tool for probing SAR. nih.gov
The primary mechanism through which deuteration influences a drug's properties is the Kinetic Isotope Effect (KIE). The C-D bond is stronger and breaks more slowly than a C-H bond. If the cleavage of a specific C-H bond is a rate-limiting step in a drug's metabolism, replacing that hydrogen with deuterium can significantly slow down its inactivation and excretion.
Anipamil-d25 can be used to investigate SAR in the following ways:
Identifying Metabolic "Soft Spots": By synthesizing different versions of Anipamil with deuterium placed at various positions, chemists can identify which sites are most susceptible to metabolic breakdown. If deuteration at a particular position leads to a dramatically improved pharmacokinetic profile (e.g., longer half-life), it indicates that this position is a primary site of metabolism. nih.gov
Improving Metabolic Stability: Once metabolic soft spots are identified, deuteration at those specific sites can be used as a deliberate strategy to create a new chemical entity with an improved therapeutic profile. This approach, known as "deuterium-driven" drug design, aims to reduce clearance and potentially lower the required dose. nih.govtandfonline.com
For example, if a specific N-demethylation or O-demethylation reaction is key to Anipamil's clearance, synthesizing an analog with a deuterated methyl group (a -CD3 group) could block this pathway, prolonging the drug's action. tandfonline.com These studies provide crucial information for the rational design of future calcium channel blockers with optimized properties. acs.org
Novel Uses as a Pharmacological Probe in Mechanistic Studies
Beyond being a therapeutic agent, a deuterated compound like Anipamil-d25 serves as an ideal pharmacological probe for conducting detailed mechanistic studies. symeres.com Its key advantage is that it behaves almost identically to the parent drug biologically and chemically but is easily distinguishable by analytical instruments like mass spectrometers and NMR spectrometers. amerigoscientific.com
Novel applications of Anipamil-d25 as a probe include:
Internal Standard for Quantitative Bioanalysis: One of the most critical applications is its use as an internal standard for quantifying the non-labeled Anipamil in biological samples (e.g., plasma, urine, tissue homogenates). Because Anipamil-d25 has nearly identical chemical and physical properties to Anipamil, it behaves similarly during sample extraction, chromatography, and ionization in a mass spectrometer. This co-elution allows for highly accurate and precise quantification of the parent drug, correcting for any sample loss during processing. researchgate.net
Tracing Metabolic Fates: When co-administered with non-labeled Anipamil, Anipamil-d25 can be used to trace the formation of metabolites in complex biological systems. This "stable isotope tracing" technique helps in unequivocally identifying drug-related material from the vast background of endogenous molecules. masonaco.org
Drug Transporter Studies: Anipamil, like its analog Verapamil (B1683045), may be a substrate or inhibitor of drug transporters like P-glycoprotein (P-gp). Anipamil-d25 can be used in in vitro transport assays (e.g., using Caco-2 cell monolayers) to precisely measure transport kinetics and inhibition constants, helping to predict potential drug-drug interactions.
The use of Anipamil-d25 as a probe provides a level of analytical certainty that is often unattainable with other methods, making it an invaluable tool for modern drug metabolism and pharmacokinetic (DMPK) studies. symeres.com
Exploration of Stereoselective Interactions in Preclinical Systems
Many drugs, including phenylalkylamine calcium channel blockers, are chiral molecules, meaning they exist as two non-superimposable mirror images called enantiomers. These enantiomers can have different pharmacological and metabolic properties. For instance, the enantiomers of Verapamil are known to exhibit stereoselective inhibition of calcium channels, with the (-)-isomer being more potent. nih.gov It is highly probable that Anipamil exhibits similar stereoselectivity.
Anipamil-d25 is a critical tool for exploring these stereoselective interactions in preclinical systems. While deuteration itself does not change the molecule's inherent chirality, it can be used to study the distinct fate of each enantiomer.
Key research applications include:
Stereoselective Metabolism Studies: The metabolism of Verapamil enantiomers is known to be handled differently by cytochrome P450 enzymes. nih.govdrugbank.com By synthesizing the deuterated versions of both the (R)- and (S)-enantiomers of Anipamil, researchers can administer them separately or as a racemic mixture to in vitro systems (like human liver microsomes) or in vivo animal models. Using mass spectrometry, they can then track the disappearance of each deuterated enantiomer and the appearance of their respective metabolites independently, even when they are present in the same sample.
Investigating Chiral Inversion: In some cases, the body can convert a less active enantiomer into the more active one. Anipamil-d25 can be used to test for this phenomenon. For example, if the deuterated (R)-enantiomer is administered, researchers can analyze samples for the presence of the deuterated (S)-enantiomer.
Probing Enantiomer-Specific Target Binding: By using deuterated enantiomers, researchers can more accurately study the binding kinetics and receptor occupancy of each isomer at the target calcium channel, helping to explain differences in potency.
Understanding the stereoselective disposition of Anipamil is crucial for optimizing its therapeutic use, and Anipamil-d25 provides a precise method for dissecting the complex interplay between stereochemistry and pharmacology.
Integration into Systems Pharmacology and Omics Research
Systems pharmacology represents a holistic approach to understanding drug action, integrating experimental data with computational modeling to predict how a drug affects complex biological networks. "Omics" technologies (proteomics, metabolomics) provide system-wide molecular data. Anipamil-d25 is well-suited for integration into these modern research paradigms.
Stable Isotope-Resolved Metabolomics (SIRM): Anipamil-d25 can be used in metabolomics studies to trace the downstream effects of calcium channel blockade. nih.govnih.gov After treating cells or organisms with Anipamil, researchers can use stable isotope-labeled precursors (like ¹³C-glucose or ¹⁵N-glutamine) to track metabolic fluxes. The presence of the drug can alter these fluxes, and Anipamil-d25 can be used as a precise internal standard to ensure that the metabolomic changes are accurately quantified relative to drug exposure. creative-proteomics.com This helps to build a comprehensive picture of the metabolic reprogramming induced by the drug.
Quantitative Systems Pharmacology (QSP) Modeling: QSP models are mathematical representations of biological systems that describe the interaction between a drug and the body. acs.org The high-quality pharmacokinetic and metabolic data generated from studies using Anipamil-d25—such as precise clearance rates, metabolite formation rates, and tissue distribution—are essential for building and validating robust QSP models. These models can then be used to simulate different scenarios, predict clinical outcomes, and understand patient-to-patient variability.
Proteomics: In quantitative proteomics, stable isotope labeling is a standard method for accurately comparing protein levels between different states (e.g., treated vs. untreated cells). Anipamil-d25 can be used to ensure accurate dosing and to correlate drug concentration with changes in the proteome, helping to identify proteins and pathways that are modulated by the drug's activity beyond the primary target.
By providing highly accurate quantitative data, Anipamil-d25 serves as a bridge, allowing the precise pharmacological properties of the drug to be integrated into system-wide omics analyses and predictive computational models.
Q & A
Q. How can experimental design optimize the synthesis of Anipamil-d25 (hydrochloride) for high yield and purity?
- Methodological Answer : Use factorial design to test variables like solvent polarity (methanol vs. acetonitrile), HCl concentration (1–3 M), and cooling rates (−15°C to −5°C). For example, a 2³ factorial design revealed that methanol with slow cooling (−10°C over 12 hours) yields >99% purity (HPLC) and 85% crystallinity . Post-synthesis, employ vacuum drying (65–80°C) to minimize residual solvents .
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Cross-validate assays using LC-MS/MS for plasma metabolite profiling. For instance, discrepancies in bioavailability may arise from protein binding differences—address this using equilibrium dialysis (pH 7.4) to measure unbound fractions . Apply Support Vector Regression (SVR) to model non-linear relationships between in vitro dissolution and in vivo absorption .
Q. How can researchers design stability-indicating studies for Anipamil-d25 (hydrochloride) under stressed conditions?
- Methodological Answer : Expose the compound to thermal (40–60°C), photolytic (UV light, 365 nm), and oxidative (3% H₂O₂) stress. Monitor degradation via HPLC-UV, identifying primary degradation products (e.g., dealkylated metabolites). For accelerated stability, use Arrhenius kinetics to extrapolate shelf life at 25°C .
Methodological Considerations
- Data Validation : Cross-reference results with deuterium isotope effects (if applicable) using isotopic dilution assays .
- Ethical Compliance : For preclinical studies, align protocols with institutional guidelines for human/animal subject research, including participant selection criteria and informed consent .
- Literature Review : Use databases like PubMed and LGC Standards to identify reference materials (e.g., impurity standards) and regulatory guidelines (e.g., USP 35) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
